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molecular formula C14H11N3O B8667882 2-Methoxy-6-(pyrimidin-4-yl)quinoline CAS No. 113656-42-1

2-Methoxy-6-(pyrimidin-4-yl)quinoline

Cat. No. B8667882
M. Wt: 237.26 g/mol
InChI Key: IWCDOKQSPLUGHR-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

n-Butyl lithium (2.7 cm3 of a 1.5M solution in hexane) was added dropwise to a stirred suspension of 2-methoxy-6-bromoquinoline (0.95 g) in ether (5 cm3) at -70° under nitrogen. When all the solid material had dissolved a solution of pyrimidine (0.32 g) in ether (1 cm3) was added dropwise and the resulting solution was allowed to warm to room temperature. Saturated ammonium chloride solution (5 cm3) was added, the aqueous phase was extracted with chloroform (3×10 cm3) and the dried (MgSO4) extracts were concentrated in vacuo to give an oil. This residue was taken into acetone and treated dropwise with a solution of potassium permanganate (0.63 g) in acetone until the purple colour persisted. The mixture ws filtered through "Solkafloc" (Trademark) and concentrated in vacuo to give an oil which was chromatographed on silica (Merck "MK. 60.9385" [Trademark]) eluting with ethyl acetate:hexane, 1:1, to give a solid. Recrystallisation from ethyl acetate gave 2-methoxy-6-(4-pyrimidinyl)quinoline, m.p. 164°-165°, (0.54 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0.63 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13](Br)[CH:14]=2)[N:9]=1.[N:19]1[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=1.[Cl-].[NH4+].[Mn]([O-])(=O)(=O)=O.[K+]>CCCCCC.CCOCC.CC(C)=O>[CH3:6][O:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:24]3[CH:23]=[CH:22][N:21]=[CH:20][N:19]=3)[CH:14]=2)[N:9]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.95 g
Type
reactant
Smiles
COC1=NC2=CC=C(C=C2C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
N1=CN=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0.63 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chloroform (3×10 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
The mixture ws filtered through "Solkafloc" (Trademark)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK. 60.9385" [Trademark])
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
hexane, 1:1, to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=C(C=C2C=C1)C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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